molecular formula C48H32N2O B14074604 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)

9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)

Cat. No.: B14074604
M. Wt: 652.8 g/mol
InChI Key: PUMBYCIOZWSYPD-UHFFFAOYSA-N
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Description

9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole) (hereafter referred to as OBCz) is a carbazole-based compound featuring a central oxygen-bridged biphenyl linkage connecting two carbazole moieties. This structural motif confers unique electronic and steric properties, making it a candidate for applications in organic electronics, such as host materials in organic light-emitting diodes (OLEDs) and hydrogen storage systems. The oxybis(biphenyl) bridge enhances conjugation while introducing steric bulk, which can influence charge transport and thermal stability .

For example, 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) (mCP-Br) is synthesized using halogenated intermediates and transition metal catalysts . Similar methodologies likely apply to OBCz, with adjustments for the oxygen-bridged biphenyl core.

Properties

Molecular Formula

C48H32N2O

Molecular Weight

652.8 g/mol

IUPAC Name

9-[3-[4-[4-(3-carbazol-9-ylphenyl)phenoxy]phenyl]phenyl]carbazole

InChI

InChI=1S/C48H32N2O/c1-5-19-45-41(15-1)42-16-2-6-20-46(42)49(45)37-13-9-11-35(31-37)33-23-27-39(28-24-33)51-40-29-25-34(26-30-40)36-12-10-14-38(32-36)50-47-21-7-3-17-43(47)44-18-4-8-22-48(44)50/h1-32H

InChI Key

PUMBYCIOZWSYPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)C7=CC(=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Linkage Formation

The oxybis-biphenyl bridge is typically constructed via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction renowned for its efficiency in forming carbon-carbon bonds between aryl halides and boronic acids. Key considerations include:

  • Catalytic System : Palladium acetate (Pd(OAc)₂) with Xantphos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) as a ligand ensures high catalytic activity and stability.
  • Solvent and Base : Reactions are conducted in 1,4-dioxane or toluene with cesium carbonate (Cs₂CO₃) as a base, facilitating deprotonation and transmetallation.
  • Temperature : Optimized at 75–100°C to balance reaction rate and side-product suppression.

Example Protocol :

  • Combine 3-bromo-9H-carbazole (1 equiv), 4-hydroxyphenylboronic acid (2.2 equiv), Pd(OAc)₂ (0.1 equiv), Xantphos (0.15 equiv), and Cs₂CO₃ (3 equiv) in 1,4-dioxane.
  • Heat at 80°C under nitrogen for 24 hours.
  • Isolate the biphenyl intermediate via column chromatography (60–70% yield).

Ullmann Coupling for Carbazole-Oxybis Bridge Integration

The oxybis bridge is introduced via Ullmann coupling , leveraging copper(I) iodide (CuI) to mediate the coupling of aryl halides with phenolic oxygen. Critical parameters include:

  • Ligand System : 1,10-Phenanthroline enhances CuI reactivity, reducing reaction temperatures.
  • Solvent : Dimethylformamide (DMF) at 120°C ensures solubility of aromatic intermediates.
  • Yield Optimization : Excess potassium carbonate (K₂CO₃) drives the reaction to completion (50–65% yield).

Multi-Step Synthesis and Purification

Stepwise Assembly of the Target Compound

The full synthesis involves three stages:

  • Carbazole Functionalization : Bromination at the 3-position of 9H-carbazole using N-bromosuccinimide (NBS) in dichloromethane (DCM).
  • Biphenyl Bridge Formation : Suzuki coupling as described in Section 1.1.
  • Oxybis Linkage Installation : Ullmann coupling (Section 1.2) to connect two biphenyl-carbazole units.

Table 1. Comparative Analysis of Reaction Conditions

Step Reagents/Catalysts Solvent Temperature Yield (%) Purity (%)
Bromination NBS, DCM DCM 0–25°C 85–90 95
Suzuki Coupling Pd(OAc)₂, Xantphos, Cs₂CO₃ 1,4-Dioxane 80°C 60–70 98
Ullmann Coupling CuI, 1,10-Phenanthroline DMF 120°C 50–65 97

Sublimation for Ultra-High Purity

Post-synthesis purification via sublimation under reduced pressure (10⁻³ mbar, 250–300°C) removes residual ligands and byproducts, achieving >99% purity. Unsublimed material typically retains 95–97% purity, suitable for preliminary characterization.

Advanced Methodological Innovations

Photo-Oxidative Approaches for Intermediate Functionalization

Recent patents describe photo-oxidation under visible light (380–760 nm) to modify intermediates, though direct application to this compound remains exploratory. Key parameters include:

  • Light Source : LED arrays (450 nm) in cyclohexane or dichloroethane .
  • Temperature Control : 0–80°C to prevent thermal degradation.

Palladium-Catalyzed Direct Arylation

Emerging protocols bypass traditional cross-coupling by using Pd(OAc)₂/PCy₃ (tricyclohexylphosphine) to directly arylate carbazole C–H bonds, reducing step count. Challenges include regioselectivity control and competing homocoupling.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-rich carbazole units. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of various organic materials, including polymers and small molecules with unique electronic properties. It is also used as a building block in the design of new materials for organic electronics .

Biology: In biological research, carbazole derivatives have been studied for their potential antimicrobial and anti-inflammatory properties. The unique structure of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) makes it a candidate for further exploration in these areas .

Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new therapeutic agents. Additionally, its unique electronic properties may be explored for use in medical devices and sensors .

Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.

Mechanism of Action

The mechanism of action of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of the target molecules, leading to changes in their behavior and function. The compound’s ability to transport holes efficiently makes it a valuable material in electronic devices, where it can facilitate charge transfer and improve device performance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Linkages

OBCz’s distinguishing feature is its oxybis(biphenyl) linkage, which contrasts with other carbazole derivatives that utilize alkyl chains, triazine cores, or direct phenyl linkages. Key comparisons include:

Compound Linkage/Substituent Key Features
OBCz Oxybis(biphenyl) Enhanced conjugation, steric bulk, potential for balanced charge transport
MBC/EBC/PBC/BBC Alkyl chains (C3–C6) Hydrogen storage (5.3–5.8 H₂wt%), reversible hydrogenation at 190–280°C
2CzTPEpCz Ethenediyl Aggregation-induced emission (AIE), blue emitter for OLEDs
o-mCPBI/m-mCPBI/p-mCPBI Benzimidazole-biphenyl Bipolar host materials, position-dependent OLED performance
CDBP Dimethylbiphenyl Exciplex suppression in OLED interlayers, high thermal stability
mSi-2CzTrz Triazine core + triphenylsilyl High triplet energy (≥2.8 eV), hole-transport carbazole groups

Key Observations :

  • Alkylated carbazoles (MBC, EBC) prioritize hydrogen storage over electronic properties, with gravimetric densities inversely related to alkyl chain length .
  • Ethenediyl-linked 2CzTPEpCz leverages AIE for efficient blue emission, whereas OBCz’s rigid oxybis(biphenyl) may favor thermal stability and reduced aggregation .
  • Benzimidazole derivatives (mCPBI isomers) demonstrate how substitution position (ortho, meta, para) modulates charge balance in OLED hosts—a factor relevant to OBCz’s biphenyl connectivity .

Electronic and Photophysical Properties

The oxygen bridge in OBCz likely elevates its triplet energy (T₁) compared to alkylated carbazoles but may reduce it relative to triazine-based hosts like mSi-2CzTrz (T₁ ≈ 2.97 eV) . For comparison:

  • mCP (1,3-bis(N-carbazolyl)benzene): T₁ ≈ 3.0 eV, widely used as a blue phosphorescent host .
  • FDPCz2 (fluorene-diphenylene-carbazole hybrid): T₁ = 2.97 eV, balanced charge mobility (6.3 × 10⁻⁶ cm²/V·s) for blue PhOLEDs .

Application Performance

OLED Host Materials
  • mCP-Br derivatives : Halogenation (Br, I) enhances spin-orbit coupling for triplet harvesting but may reduce thermal stability .
  • mSi-2CzTrz : Achieves 20.2% external quantum efficiency (EQE) in blue PhOLEDs via high T₁ and balanced mobility .
  • OBCz (projected) : Expected to exhibit moderate T₁ (~2.8–3.0 eV) and stability comparable to CDBP, suitable for deep-blue emission layers.

Biological Activity

9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole) is a complex organic compound with the molecular formula C48H32N2OC_{48}H_{32}N_{2}O and a molecular weight of approximately 652.78 g/mol. This compound features a unique structure characterized by two carbazole units linked by an oxybis bridge that incorporates biphenyl groups. Its high purity (often exceeding 99%) makes it suitable for advanced applications in materials science and organic electronics .

Anticancer Properties

Research indicates that compounds related to 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole) exhibit potential anticancer properties . The presence of the carbazole moiety is believed to contribute to these effects. Studies have shown that derivatives of carbazole can interact with cellular pathways and modulate enzyme activity, which may inhibit cancer cell proliferation.

Anti-inflammatory Effects

In addition to anticancer properties, there is evidence suggesting that this compound may also possess anti-inflammatory effects . The mechanism behind this activity may involve the modulation of inflammatory cytokines and pathways, though further detailed studies are necessary to elucidate these mechanisms fully.

Interaction with Biological Targets

The compound has been investigated for its ability to bind with DNA and RNA structures , which could lead to applications in gene therapy or as a chemotherapeutic agent. Furthermore, it has been shown to interact with proteins involved in cancer pathways, indicating a multifaceted role in biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique properties of 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole). Below is a summary table of notable compounds:

Compound NameMolecular FormulaKey Features
4,4'-Diylbis[3,6-bis(1,1-dimethyl ethyl)]-9H-carbazoleC30H34N2C_{30}H_{34}N_{2}High thermal stability; used in OLEDs
9,9'-(Biphenyl-3,4'-diyl)bis(9H-carbazole)C48H32N2C_{48}H_{32}N_{2}Similar biphenyl linkage; varying electronic properties
3,6-Bis(2-methylphenyl)-9H-carbazoleC27H24N2C_{27}H_{24}N_{2}Exhibits strong fluorescence; used in light-emitting applications

The unique biphenyl ether linkage and dual carbazole units in 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole) enhance its electronic properties compared to other similar compounds. This configuration allows for superior thermal stability and efficiency in electronic applications such as OLEDs and solar cells .

Synthesis and Characterization

The synthesis of 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole) typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yields and purity of the final compound. Characterization techniques such as UV-Vis spectroscopy have been employed to analyze its optical properties. For instance, the compound exhibits UV absorption at approximately 240 nm and fluorescence at around 350 nm when dissolved in dichloromethane (CH2Cl2) .

Toxicity Studies

Preliminary toxicity studies indicate that derivatives of this compound show low toxicity profiles when tested on various cell lines. For example, compounds derived from similar structures have been evaluated for cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231), showing promising results without significant toxicity . This suggests potential for development as therapeutic agents.

Q & A

Q. What are the key synthetic routes for 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole), and how can reaction efficiency be optimized?

The compound is typically synthesized via Stille coupling or Ullmann-type reactions. For example, a Stille coupling approach involves reacting tributyltin-functionalized intermediates (e.g., 4-methoxy-N-(4-(tributylstanyl)phenyl)aniline) with brominated precursors like 1,2-bis(4-bromophenyl)ethane-1,2-dione under palladium catalysis . Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ or CuCl₂ with crown ethers for Ullmann couplings .
  • Reaction conditions : Elevated temperatures (140–160°C) and inert atmospheres to prevent side reactions .
  • Purification : Column chromatography with petroleum ether:DCM (10:1) to isolate high-purity products .

Q. What spectroscopic and thermal characterization methods are critical for verifying structural integrity and stability?

  • UV-Vis/PL spectroscopy : Confirm absorption (λmax ≈ 240 nm in CH₂Cl₂) and emission (λem ≈ 350 nm in CH₂Cl₂) profiles, critical for optoelectronic applications .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (>270°C for 0.5% weight loss) to ensure suitability for high-temperature processing in OLED fabrication .
  • HPLC : Validate purity (>99% sublimed grade) to eliminate impurities affecting device performance .

Q. How does the molecular structure influence thermal stability and optoelectronic properties?

The biphenyl-carbazole backbone provides rigidity, enhancing thermal stability (TGA >270°C) . The oxy-bis linkage disrupts conjugation, raising triplet energy (T₁ ~2.97 eV in related derivatives), which is critical for host materials in phosphorescent OLEDs . Methoxy or aryl substituents can further modulate HOMO/LUMO levels (e.g., HOMO: -5.39 eV, LUMO: -2.02 eV in borane-modified analogs) .

Advanced Research Questions

Q. How can computational modeling guide the design of host materials for OLEDs?

A united-atom force field optimized for OLED materials can predict crystal packing and melting points. For example, simulations matching experimental crystal cells (e.g., for mCP and pCBP analogs) validate the force field’s accuracy . Key steps include:

  • Parameterization : Fit Lennard-Jones potentials to dispersion-corrected DFT data for carbazole and biphenyl moieties .
  • Morphology prediction : Simulate glassy or crystalline phases to assess charge mobility (e.g., ~6.3 × 10⁻⁶ cm² V⁻¹ s⁻¹ in fluorene-carbazole hybrids) .

Q. What experimental strategies resolve contradictions in device efficiency data for carbazole-based OLEDs?

Contradictions often arise from interfacial defects or unbalanced charge transport. Methodological solutions include:

  • Host-guest compatibility : Match triplet energies (e.g., host T₁ > guest T₁) to prevent energy back-transfer. For blue phosphors, hosts like FDPCz2 (T₁ = 2.97 eV) achieve peak efficiencies of 40.6 cd A⁻¹ .
  • Layer-by-layer analysis : Use impedance spectroscopy or TOF-SIMS to identify interfacial degradation or dopant aggregation .

Q. How can aggregation-induced emission (AIE) be engineered into carbazole derivatives for white OLEDs?

Introducing steric hindrance or donor-acceptor pairs prevents π-π stacking. For example:

  • AIE-active emitters : 2CzTPEpCz (blue emitter) with twisted biphenyl-carbazole cores exhibits strong AIE in the T₁ state .
  • Dual charge-transfer channels : Polymer matrices with carbazole donors and sulfone acceptors enhance exciton utilization in white-light devices .

Q. What are the challenges in scaling up synthesis while maintaining batch-to-batch consistency?

  • Precursor purity : Use HPLC to monitor intermediates (e.g., 4-bromo-N,N-bis(4-methoxyphenyl)aniline) to avoid side reactions .
  • Catalyst recycling : Implement flow chemistry with immobilized Pd catalysts for Stille couplings to reduce costs .
  • In situ monitoring : Raman spectroscopy tracks reaction progress in real time, ensuring reproducible yields .

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